(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a complex organic compound that features a unique molecular structure characterized by a benzodioxepin moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications in drug development. The benzodioxepin structure is known for its presence in various pharmacologically active compounds, making it a valuable subject of study.
This compound falls under the category of benzodioxepins, which are cyclic ethers that contain both dioxepin and benzene rings. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to the ethyl chain.
The synthesis of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can be achieved through several methodologies:
A notable synthetic route involves the reaction of catechol with halogenated compounds in the presence of sodium carbonate, which facilitates the formation of the benzodioxepin structure . The reaction conditions typically include temperatures ranging from 40°C to 150°C and can be performed under inert gas atmospheres to improve yields.
The molecular formula of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is . The compound features a bicyclic structure that consists of a dioxepin ring fused with a benzene ring.
The structural characteristics include:
The three-dimensional conformation plays a critical role in its biological activity and interaction with biological targets.
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and various carboxylic acids for esterification. Reaction conditions such as temperature and solvent choice significantly influence the yield and selectivity of these transformations .
The mechanism of action for (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is primarily studied in the context of its potential pharmacological effects. The compound may interact with specific receptors or enzymes in biological systems, leading to therapeutic outcomes.
Research indicates that compounds within the benzodioxepin class may exhibit activities such as:
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol typically exhibits:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol has potential applications in scientific research, particularly in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases due to its unique structural features and biological activities.
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it an intriguing subject for further investigation .
The stereoselective reduction of the prochiral ketone precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (CAS: 22776-09-6), represents the most efficient route to enantiomerically pure (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol. This ketone undergoes catalytic hydrogenation using transition metal catalysts to install the chiral center with high enantioselectivity. Ruthenium-based catalysts complexed with chiral phosphine ligands (e.g., BINAP derivatives) achieve enantiomeric excess (ee) values exceeding 95% under optimized conditions (20-50 bar H₂, 50-80°C in ethanol or toluene) [3] [5]. The reaction proceeds via asymmetric hydrogenation of the prochiral carbonyl group, where the chiral environment of the catalyst dictates facial selectivity.
Table 1: Catalytic Systems for Ketone Reduction
Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-(S)-BINAP/Cl₂ | 30 | 60 | 98 | 92 |
Ru-TsDPEN (Noyori-type) | 50 | 80 | 99 | 88 |
Ir-(R,S)-Josiphos | 20 | 50 | 95 | 90 |
Alternative chemoselective reducing agents like CBS (Corey-Bakshi-Shibata) catalysts or enantioselective bioreduction using ketoreductase enzymes offer complementary approaches, particularly for low-pressure operations [3] [8]. The choice of reducing system depends on scalability requirements, catalyst availability, and desired purity profiles. Critical parameters include solvent polarity (aprotic solvents enhance ee), substrate concentration, and catalyst loading (typically 0.5-2 mol%).
Construction of the benzodioxepin scaffold precedes introduction of the chiral ethanol moiety. The core synthesis typically employs acid-catalyzed cyclization of ortho-substituted catechol derivatives with 1,3-dihaloalkanes or epichlorohydrin. For example, 4-methylcatechol reacts with 1,3-dibromopropane under phase-transfer conditions (toluene/50% NaOH, benzyltriethylammonium chloride) to yield 7-methyl-2,3-dihydro-1,5-benzodioxepin, which is subsequently functionalized at the 7-position [5]. Friedel-Crafts acylation with acetyl chloride/AlCl₃ then installs the acetyl group required for reduction [3] [5].
Table 2: Cyclization Methods for Benzodioxepin Synthesis
Starting Material | Cyclizing Agent | Conditions | Key Intermediate |
---|---|---|---|
4-methylcatechol | 1,3-dibromopropane | Toluene/50% NaOH, BTEAC, 80°C, 4h | 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin |
3-(2-hydroxyphenoxy)propan-1-ol | Concentrated H₂SO₄ | Dichloromethane, 0°C → RT, 2h | 2,3-dihydro-1,5-benzodioxepin-7(4H)-one |
2-(2,3-dihydroxypropoxy)phenol | K₂CO₃ | DMF, 120°C, 12h | 1,5-benzodioxepin-3(4H)-one |
An innovative approach detailed in patent literature (EP1405851A1) utilizes sodium carbonate-mediated cyclization of hydroxy-functionalized precursors under mild aqueous conditions (60-80°C), minimizing side reactions and improving yields (>85%) compared to strong acid catalysis [5]. This method demonstrates exceptional regioselectivity for the seven-membered ring formation due to the templating effect of the sodium cation.
Non-catalytic asymmetric routes employ chiral auxiliaries covalently attached to the benzodioxepin ketone precursor. Evans oxazolidinone or Oppolzer’s sultam derivatives enable diastereoselective reduction (e.g., with NaBH₄ or DIBAL-H), affording diastereomeric ratios (dr) >98:2. Subsequent auxiliary cleavage yields the (R)-alcohol without racemization [3] [8]. While this method guarantees high stereochemical fidelity, it involves additional synthetic steps for auxiliary attachment and removal.
Organocatalytic approaches leverage proline-derived catalysts (e.g., MacMillan catalysts) for enantioselective carbonyl reduction via transfer hydrogenation. Hantzsch ester serves as the hydride donor in these reactions, conducted at ambient temperature in acetonitrile or dichloroethane. Enantioselectivities reach 90-94% ee, though catalyst loadings remain high (10-30 mol%) compared to transition metal systems [3] [8]. Recent advances involve thiourea-based bifunctional organocatalysts that activate both the ketone and hydride donor simultaneously, improving turnover frequency.
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol serves as a versatile synthon for complex derivatives via functional group transformations:
These transformations exploit the nucleophilicity and stereogenic center of the alcohol while preserving the benzodioxepin core. The chiral integrity of the C1 position is maintained under mild functionalization conditions (<60°C, neutral pH), as confirmed by chiral HPLC monitoring [3] [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2